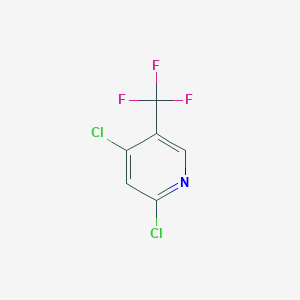

2,4-Dichloro-5-(trifluoromethyl)pyridine

概要

説明

2,4-Dichloro-5-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of both chlorine and trifluoromethyl groups attached to a pyridine ring. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including agrochemicals and pharmaceuticals .

準備方法

The synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyridine can be achieved through several methods. One common synthetic route involves the chlorination of 2-amino-5-methylpyridine, followed by diazotization and subsequent reaction with copper(I) chloride to form 2,3-dichloro-5-(trichloromethyl)pyridine. This intermediate is then reacted with hydrogen fluoride to yield the final product . Another method involves the chlorination of 2-chloro-5-methylpyridine, followed by further chlorination and fluorination steps .

化学反応の分析

2,4-Dichloro-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.

Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form more complex molecules.

Common reagents used in these reactions include copper(I) chloride, hydrogen fluoride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyridine

The synthesis of DCTFP typically involves halogenation and fluorination processes. Common methods include:

- Chlorination : Direct chlorination of pyridine derivatives.

- Fluorination : Utilizing alkali metal fluorides such as potassium fluoride (KF) or cesium fluoride (CsF) to convert chlorinated pyridines into their fluorinated counterparts under controlled conditions.

Table 1 summarizes key synthesis methods:

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Chlorination and Fluorination | DCTP (2,4-dichloropyridine) | DMSO, elevated temperature | 48-58 |

| Stepwise Chlorination | 3-Picoline | Liquid-phase chlorination | Varies |

| Vapor-phase Fluorination | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Vapor-phase conditions | High |

Agrochemical Applications

DCTFP is primarily recognized for its role in the development of agrochemicals. It serves as a critical intermediate in the synthesis of various herbicides and fungicides. The unique properties imparted by the trifluoromethyl group enhance biological activity against pests.

Case Study: Fluazinam

Fluazinam is a notable fungicide synthesized from DCTFP. Its efficacy stems from its ability to interfere with respiration in fungal cells.

- Mechanism of Action : Fluazinam disrupts mitochondrial function, leading to cell death in susceptible fungi.

- Field Trials : Demonstrated superior performance compared to traditional fungicides, showing reduced resistance development in target pathogens.

Pharmaceutical Applications

Beyond agrochemicals, DCTFP has potential applications in pharmaceuticals. The trifluoromethyl group contributes to the lipophilicity and metabolic stability of drug candidates.

Case Study: Antiviral Agents

Research indicates that DCTFP derivatives may exhibit antiviral properties. Compounds containing this moiety are being investigated for their effectiveness against viral infections.

- Example Compounds : Several derivatives are currently undergoing clinical trials for antiviral activity.

- Preliminary Results : Early-stage trials show promise in inhibiting viral replication.

Future Directions and Potential Uses

The future applications of DCTFP may extend into new areas such as:

- Material Science : Development of fluorinated polymers with enhanced thermal stability.

- Biotechnology : Exploration of DCTFP derivatives as enzyme inhibitors or modulators in metabolic pathways.

作用機序

The mechanism of action of 2,4-Dichloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group and the pyridine ring contributes to its biological activity by affecting the compound’s ability to interact with enzymes and receptors. The exact pathways and targets can vary depending on the specific application, such as its use in agrochemicals or pharmaceuticals .

類似化合物との比較

2,4-Dichloro-5-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridines, such as:

2,3-Dichloro-5-(trifluoromethyl)pyridine: Another compound with similar applications in agrochemicals and pharmaceuticals.

2-Chloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of various agrochemicals.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products it can form.

生物活性

2,4-Dichloro-5-(trifluoromethyl)pyridine (often abbreviated as 2,4-DCTFP) is a compound of significant interest due to its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

2,4-DCTFP is characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to a pyridine ring. Its molecular formula is , and it has been studied for various pharmacological properties.

Anticancer Activity

Research indicates that 2,4-DCTFP exhibits promising anticancer properties. It serves as an intermediate in the synthesis of various pharmaceuticals aimed at treating cancer. For instance, it has been involved in the development of compounds that target cancer cell proliferation pathways.

- Case Study : A study demonstrated that derivatives of 2,4-DCTFP showed significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 0.1 to 10 µM depending on the specific derivative and cell type .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

- Research Findings : In vitro assays revealed that certain derivatives of 2,4-DCTFP inhibited COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 µmol) .

Antimicrobial Activity

The trifluoromethyl group in pyridine derivatives often enhances their antimicrobial properties. Studies have shown that compounds like 2,4-DCTFP exhibit higher fungicidal activity compared to their non-fluorinated counterparts.

- Findings : A review highlighted that trifluoromethyl-substituted pyridines demonstrated superior fungicidal activity against various fungal strains .

Structure-Activity Relationships (SAR)

The biological activity of 2,4-DCTFP can be attributed to its structural features:

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Chlorine Substituents : Influence electron density and steric factors, affecting receptor binding and inhibition mechanisms.

Table: Summary of SAR Findings

| Structural Feature | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Increased potency against cancer cells |

| Chlorine Atoms | Enhanced COX-2 inhibition |

Synthesis Methods

Synthesis of 2,4-DCTFP has been achieved through various methods, including:

特性

IUPAC Name |

2,4-dichloro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEZKTVEZYMLRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672350 | |

| Record name | 2,4-Dichloro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888327-38-6 | |

| Record name | 2,4-Dichloro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。